molecular formula C14H15BrN2OS B2881321 N-(5-(4-bromobenzyl)thiazol-2-yl)isobutyramide CAS No. 476292-53-2

N-(5-(4-bromobenzyl)thiazol-2-yl)isobutyramide

Cat. No. B2881321
CAS RN: 476292-53-2
M. Wt: 339.25
InChI Key: CVQLOVVOQDJIOJ-UHFFFAOYSA-N
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Description

“N-(5-(4-bromobenzyl)thiazol-2-yl)isobutyramide” is a complex organic compound that contains a thiazole ring, a bromobenzyl group, and an isobutyramide group . Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The bromobenzyl group is a benzyl group (a benzene ring attached to a CH2 group) with a bromine atom attached, and the isobutyramide group is derived from isobutyric acid, a carboxylic acid with an isobutyl group (two methyl groups attached to a methylene group).


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar thiazole ring, the bromobenzyl group extending from one end of the ring, and the isobutyramide group extending from the other end . The presence of the bromine atom, a heavy halogen, may influence the overall shape and properties of the molecule due to its size and polarizability.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to similar compounds without a halogen .

Scientific Research Applications

Photodynamic Therapy

The research conducted by Pişkin, Canpolat, and Öztürk (2020) highlights the synthesis of new zinc phthalocyanine derivatives, which are characterized by their excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These properties are crucial for Type II photodynamic therapy (PDT), indicating that such compounds, including N-(5-(4-bromobenzyl)thiazol-2-yl)isobutyramide derivatives, may have significant potential as Type II photosensitizers in cancer treatment through PDT. This novel approach to cancer therapy emphasizes the compound's applicability in developing effective treatments against various cancers by utilizing light-sensitive compounds to induce cell death in cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anti-inflammatory Agents

Sharma, Srivastava, and Kumar's study (2002) explores the synthesis of novel N-substituted anthranilic acid derivatives, demonstrating significant in vivo anti-inflammatory and acute toxicity screening. Among these compounds, certain derivatives showed remarkable inflammation inhibitory activity, underscoring their potential as potent anti-inflammatory agents. This research suggests that compounds similar in structure or function to N-(5-(4-bromobenzyl)thiazol-2-yl)isobutyramide could be explored further for their anti-inflammatory properties, offering new avenues in the development of anti-inflammatory medications (Sharma, Srivastava, & Kumar, 2002).

Optoelectronic and Photochemical Applications

Woodward and colleagues (2017) report on the synthesis and characterization of N,N'-dialkylated and N,N'-dibenzylated dipyridinium thiazolo[5,4-d]thiazole derivatives, which exhibit strong blue fluorescence and reversible electrochromism. These properties are critical for applications in multifunctional optoelectronics, electron transfer sensing, and other photochemical applications. The study showcases the potential of thiazole derivatives, including those structurally related to N-(5-(4-bromobenzyl)thiazol-2-yl)isobutyramide, in developing new materials for technological applications that require materials with specific light-emitting or electrochromic properties (Woodward et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many thiazole derivatives have been found to have antimicrobial and antitumor activities .

Safety and Hazards

As with any chemical compound, handling “N-(5-(4-bromobenzyl)thiazol-2-yl)isobutyramide” would require appropriate safety precautions. The specific hazards would depend on the compound’s properties, but could potentially include toxicity or reactivity hazards .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of many thiazole derivatives, “N-(5-(4-bromobenzyl)thiazol-2-yl)isobutyramide” might be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2OS/c1-9(2)13(18)17-14-16-8-12(19-14)7-10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQLOVVOQDJIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-bromobenzyl)thiazol-2-yl)isobutyramide

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